2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole
Description
Properties
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-21-23-20-22-18-8-4-5-9-19(18)24-20/h1-14H,(H,22,23)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAIITUQYYRRTC-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole typically involves the condensation of [1,1’-Biphenyl]-4-carboxaldehyde with 2-hydrazinyl-1,3-benzoxazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the benzoxazole ring
Scientific Research Applications
2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and benzoxazole ring play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole
- 2-{2-[(4-Chlorophenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole
- 2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole
Uniqueness
2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Biological Activity
2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole (CAS No. 454225-95-7) is a synthetic compound that belongs to the benzoxazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula: CHNO
- Molecular Weight: 313.35 g/mol
- CAS Number: 454225-95-7
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In a study focused on a series of benzoxazole compounds, it was found that certain derivatives displayed broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, demonstrating promising antimicrobial efficacy compared to standard drugs like fluconazole .
Anticancer Activity
Benzoxazole derivatives are also being investigated for their anticancer potential. A comprehensive review highlighted that many compounds in this class have shown selective cytotoxicity against tumorigenic cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole scaffold can enhance anticancer activity. For instance, compounds with specific substitutions on the benzoxazole ring have been linked to increased potency against cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some studies suggest that benzoxazole derivatives may possess anti-inflammatory effects. These compounds are believed to inhibit inflammatory pathways, although specific data on this compound is limited in this area. Further research is needed to elucidate these effects and their mechanisms of action.
Case Studies
- Antimicrobial Study : A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity. The study found that many compounds exhibited significant activity against resistant strains of bacteria and fungi, suggesting potential for development into therapeutic agents .
- Cytotoxicity Evaluation : In vitro assays demonstrated that certain benzoxazole derivatives had cytotoxic effects on various cancer cell lines, with some showing IC50 values in the low micromolar range. This highlights the potential of these compounds as lead candidates for cancer therapy .
Table: Summary of Biological Activities
Q & A
Q. What are the standard protocols for synthesizing 2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole and its analogs?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and substituted benzaldehydes. For example:
Prepare a hydrazine precursor (e.g., 2-hydrazinobenzoxazole) by reacting benzoxazole with hydrazine hydrate under reflux in ethanol .
React the hydrazine intermediate with 4-phenylbenzaldehyde in a 1:1 molar ratio in ethanol or methanol under acidic (e.g., glacial acetic acid) or basic catalysis.
Purify the product via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point analysis (SMP10 apparatus) and TLC .
Characterization typically involves ¹H/¹³C NMR (Bruker 400 MHz), FT-IR (Shimadzu IR Tracer-100), and elemental analysis .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H NMR : Look for peaks corresponding to the hydrazine NH (~δ 10–12 ppm), benzoxazole protons (aromatic region, δ 7–8.5 ppm), and methylidene protons (δ 8–9 ppm) .
- X-ray diffraction : Resolve crystal packing and confirm bond angles/distances (e.g., 2-(2-ethoxycarbonyl-6-hydroxy-3,4,5-trichlorophenyl)benzoxazole structures in ).
- Mass spectrometry : Confirm molecular ion peaks matching the molecular formula (C₂₀H₁₅N₃O) .
Q. What initial biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Antioxidant potential : Perform DPPH radical scavenging assays; compare IC₅₀ values with ascorbic acid controls .
- Cytotoxicity : Screen against human cell lines (e.g., HEK-293) using MTT assays to establish safety thresholds .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
- Methodological Answer : Systematic SAR studies are critical:
- Introduce electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -OCH₃) groups at the 4-position of the biphenyl moiety.
- Assess changes in HIV-1 RT inhibition (e.g., EC₅₀ values via enzymatic assays) and antimicrobial potency. For example, 4-methoxyphenyl substitutions enhance dual inhibition of HIV RT polymerase/ribonuclease .
- Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., HIV RT p66 subunit) .
Q. What computational strategies can predict pharmacokinetic and toxicity profiles?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian 09) for electronic properties with in silico ADMET predictions :
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Address variability via:
- Standardized protocols : Fix inoculum size (e.g., 1×10⁶ CFU/mL) in antimicrobial assays to minimize inter-lab discrepancies .
- Dose-response normalization : Report IC₅₀/EC₅₀ values relative to positive controls (e.g., ciprofloxacin for bacteria).
- Meta-analysis : Compare data across studies using tools like RevMan, focusing on compounds with ≥80% structural similarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
